molecular formula C15H22ClN3O2S B1665053 Afobazol CAS No. 173352-39-1

Afobazol

Cat. No. B1665053
M. Wt: 343.9 g/mol
InChI Key: MYSRFAUFQZYTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afobazol, also known as Fabomotizole, is an anxiolytic drug that was launched in Russia in the early 2000s . It is known for its anxiolytic and neuroprotective effects without any sedative or muscle relaxant actions .


Synthesis Analysis

The synthesis of Afobazol involves complex neurochemical effects, particularly on the level of monoamines and their metabolites in mice with various emotional phenotypes with serotonin deficit .


Molecular Structure Analysis

Afobazol’s molecular formula is C15H21N3O2S, and it has a molar mass of 307.41 g·mol −1 . It is a dihydroimidazobenzodiazepine derivative .


Chemical Reactions Analysis

Afobazol has been studied for its neurochemical effects, particularly on the level of monoamines and their metabolites in mice with various emotional phenotypes with serotonin deficit .


Physical And Chemical Properties Analysis

The physical and chemical properties of Afobazol have been studied, particularly in relation to its cytoprotective properties .

Scientific Research Applications

1. Neuropharmacology: Ischemic Stroke Treatment

  • Summary of Application : Afobazole, a sigma receptor agonist, has been shown to reduce neuronal and glial cell injury following ischemia and acidosis, which play important roles following an ischemic stroke .
  • Methods of Application : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats . Prolonged exposure to in vitro ischemia resulted in microglial cell death .
  • Results : Incubation of cells with afobazole during ischemia decreased the number of microglia expressing both Bax and caspase-3, and increased cells expressing Bcl-2, which resulted in a concomitant enhancement in cell survival .

2. Neuropharmacology: Parkinson’s Disease Treatment

  • Summary of Application : Afobazole slows down the progression of neuronal damage in a 6-hydroxidodamine (6-OHDA) model of Parkinson’s disease due to the activation of chaperone Sigma1R .
  • Methods of Application : Male ICR mice received a unilateral 6-OHDA lesion of the striatum. Fourteen days after the surgery, mice were treated with afobazole .
  • Results : The deferred administration of afobazole restored the intrastriatal dopamine content in the 6-OHDA-lesioned striatum and facilitated motor behavior in rotarod tests .

3. Cardiology: Chronic Heart Disease Treatment

  • Summary of Application : Afobazole prevented the development of pathological remodeling of the myocardium, maintained its inotropic function, and decreased the plasma level of brain natriuretic peptide, a known biochemical marker of chronic heart disease failure .

4. Neurochemistry: Monoamines

  • Summary of Application : Afobazole influenced the parameters of dopaminergic neurotransmission by decreasing the level of DOPAC and the DOPAC/DA ratio in the hypothalamus and striatum of both strains .

5. Neuropharmacology: Long-Term Ischemia Exposure

  • Summary of Application : Afobazole, a sigma receptor agonist, has been shown to modulate microglial, but not neuronal, apoptotic gene expression in response to long-term ischemia exposure .
  • Methods of Application : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats . Prolonged exposure to in vitro ischemia resulted in microglial cell death .
  • Results : Incubation of cells with afobazole during ischemia decreased the number of microglia expressing both Bax and caspase-3, and increased cells expressing Bcl-2, which resulted in a concomitant enhancement in cell survival .

6. Endocrinology: Diabetes Treatment

  • Summary of Application : Previous in vitro and in vivo studies revealed the neuroprotective effect of anxiolytic Afobazole. Based on similarities in the regulation of functions of neurons and β cells, the effect of Afobazole on streptozotocin (STZ) model of type 2 diabetes was studied .

7. Neuropharmacology: Long-Term Ischemia Exposure

  • Summary of Application : Afobazole, a sigma receptor agonist, has been shown to modulate microglial, but not neuronal, apoptotic gene expression in response to long-term ischemia exposure .
  • Methods of Application : Experiments were carried out on isolated microglia from neonatal rats and cortical neurons from embryonic rats . Prolonged exposure to in vitro ischemia resulted in microglial cell death .
  • Results : Incubation of cells with afobazole during ischemia decreased the number of microglia expressing both Bax and caspase-3, and increased cells expressing Bcl-2, which resulted in a concomitant enhancement in cell survival .

8. Neurochemistry: Monoamines

  • Summary of Application : Afobazole influenced the parameters of dopaminergic neurotransmission by decreasing the level of DOPAC and the DOPAC/DA ratio in the hypothalamus and striatum .

Safety And Hazards

Afobazol is known for its favorable safety and tolerability profile. Unlike benzodiazepines and other classical anxiolytics, which often cause sedation, cognitive impairment, and dependence, Afobazol does not cause these side effects . It is used to reduce and eliminate anxiety, intensity, somatic, autonomic, and cognitive violations .

Future Directions

Afobazol has shown potential in reducing neuronal and glial cell injury following ischemia and acidosis, which are important roles following an ischemic stroke . Its unique combination of anxiolytic and cognitive-enhancing properties warrants further investigation and development to exploit its therapeutic potential fully .

properties

IUPAC Name

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSRFAUFQZYTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938369
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afobazole hydrochloride

CAS RN

189638-30-0, 173352-39-1
Record name Afobazole dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189638-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FABOMOTIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afobazol
Reactant of Route 2
Reactant of Route 2
Afobazol
Reactant of Route 3
Reactant of Route 3
Afobazol
Reactant of Route 4
Reactant of Route 4
Afobazol
Reactant of Route 5
Reactant of Route 5
Afobazol
Reactant of Route 6
Reactant of Route 6
Afobazol

Citations

For This Compound
374
Citations
IP Galaeva, TL Garibova, TA Voronina… - Bulletin of experimental …, 2005 - Springer
… The study of novel selective anxiolytic afobazol on rats with experimental intracerebral post-… The therapeutic course of afobazol improved survival rate. Afobazol improved learning and …
Number of citations: 14 link.springer.com
TA Zenina, IV Gavrish, DS Melkumyan… - Bulletin of experimental …, 2005 - Springer
… The effects of a novel selective anxiolytic afobazol on survival of HT-22 neurons were studied in the model of oxidative stress and glutamate toxicity. In both models, the neuroprotective …
Number of citations: 28 link.springer.com
AS Avedisova, VO Chakhava, YE Less… - Consilium …, 2006 - journals.eco-vector.com
Сложность терапии генерализованного тревожного расстройства (ГТР) во многом объясняется его склонностью к волнообразному хроническому течению. Поэтому при …
Number of citations: 3 journals.eco-vector.com
AA Uyanaev, VP Fisenko - Bulletin of experimental biology and medicine, 2006 - Springer
Long-lasting effects of new Russian psychotropic drugs Noopept and Afobazol on active avoidance conditioning and formation of learned helplessness neurosis were studied on an …
Number of citations: 9 link.springer.com
GG Neznamov, SA Siuniakov… - Eksperimental'naia i …, 2001 - europepmc.org
A standard clinical trial including pharmaco-EEG investigation of the new selective anxiolytic afobazole was performed on a group of 30 patients with anxiety and anxious-asthenic …
Number of citations: 16 europepmc.org
VB Narkevich, SA Litvinova, VS Rogovskii… - Neurochemical …, 2021 - Springer
… receptors in the realization of the anxiolytic effect of afobazol [14]. In the present study, in PCPA-induced 5-HT deficiency the afobazol-induced increase in the level of neurotransmitter …
Number of citations: 0 link.springer.com
AI Davydova, PM Klodt, VS Kudrin… - Eksperimental'naia i …, 2010 - europepmc.org
[Neurochemical study of effects of the new anxiolytic drugs afobazol and ladasten on the synthesis and metabolism of monoamines and their metabolites in the brain structures of Wistar …
Number of citations: 4 europepmc.org
IV Burykin, YA Andreev, AA Varnavskaya - Journal of Analytical Chemistry, 2014 - Springer
Procedures for determining 5-ethoxy-2-[2-(morpholino)ethylthio]benzimidazole dihydrochloride, an active component of the Afobazol medicinal preparation, and its potential impurities, 5…
Number of citations: 2 link.springer.com
SN Kozhechkin - Eksperimental'naia i Klinicheskaia Farmakologiia, 2003 - europepmc.org
The effects of two anxiolytic drugs, diazepam (10 mg/kg, ip) and afobazole (20 mg/kg, ip) on the EEG features was studied in MR and MNRA rats with different emotionality and anxiety …
Number of citations: 3 europepmc.org
VS Baykova, IA Kadnikov - European Neuropsychopharmacology, 2011 - ecnp.eu
… In recent studies we found out that afobazol among with its anxiolytic effect possess … The concern of our study was to determine the tardive effects of Afobazol on neuromediator …
Number of citations: 4 www.ecnp.eu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.